molecular formula C24H27N3O3S2 B11327143 2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethanone

2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B11327143
M. Wt: 469.6 g/mol
InChI Key: CUNYEUPZJMHLQR-UHFFFAOYSA-N
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Description

2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Sulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.

    Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethanone shares similarities with other imidazole-containing compounds, such as metronidazole and ketoconazole.
  • Sulfonyl-containing compounds: Similar to sulfonamides, which are widely used as antibiotics.

Uniqueness

  • The combination of the imidazole ring, sulfonyl group, and piperidine ring in a single molecule is unique and may confer distinct biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C24H27N3O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C24H27N3O3S2/c1-17-11-13-19(14-12-17)22-25-23(31-16-21(28)27-15-7-6-8-18(27)2)24(26-22)32(29,30)20-9-4-3-5-10-20/h3-5,9-14,18H,6-8,15-16H2,1-2H3,(H,25,26)

InChI Key

CUNYEUPZJMHLQR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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